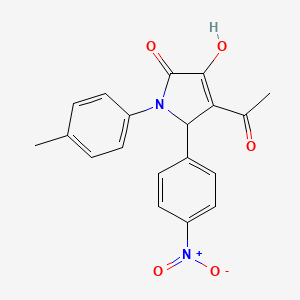
phenyl 4-(4-nitrophenyl)-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-(4-nitrophenyl)-1-piperazinecarboxylate, commonly known as PNPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. PNPP belongs to the class of piperazine derivatives, which have been extensively studied for their therapeutic potential.
Applications De Recherche Scientifique
PNPP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anticonvulsant, antidepressant, and anxiolytic properties. In addition, PNPP has been shown to have significant activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Mécanisme D'action
The exact mechanism of action of PNPP is not fully understood. However, it is believed to act as a serotonin receptor antagonist, which results in the modulation of neurotransmitter release. This, in turn, leads to the observed anticonvulsant, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
PNPP has been shown to have a significant impact on the biochemical and physiological processes in the body. It has been found to increase the levels of dopamine and norepinephrine in the brain, which are associated with improved mood and reduced anxiety. In addition, PNPP has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
PNPP has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, including its potential toxicity and the need for careful handling.
Orientations Futures
There are several potential future directions for research on PNPP. One area of interest is the development of novel PNPP derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of PNPP in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of PNPP and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, PNPP is a promising compound with significant potential in the field of medicinal chemistry. Its anticonvulsant, antidepressant, anxiolytic, and anticancer properties make it an attractive candidate for further research. While there are some limitations to its use in lab experiments, further studies are needed to fully understand the potential of PNPP and its derivatives in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of PNPP involves the reaction of 4-nitroaniline with piperazine in the presence of phenyl chloroformate. The reaction takes place in anhydrous dichloromethane at room temperature and yields PNPP as a white solid. The purity of the compound is determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Propriétés
IUPAC Name |
phenyl 4-(4-nitrophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(24-16-4-2-1-3-5-16)19-12-10-18(11-13-19)14-6-8-15(9-7-14)20(22)23/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHLGHJXCVKVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)
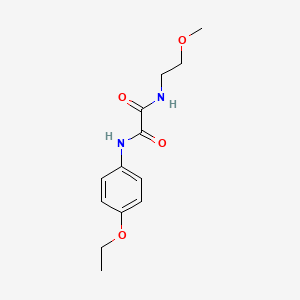
![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)

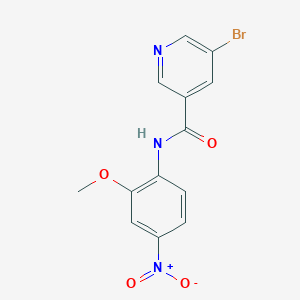
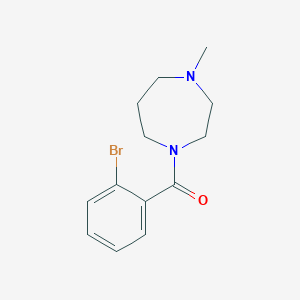
![2-amino-4-(2-chlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5184736.png)
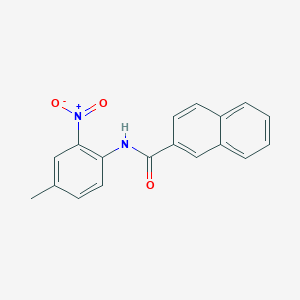
![2-{[2-(4-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5184763.png)
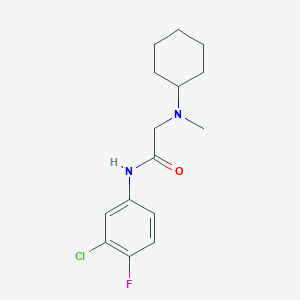
![N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5184782.png)
![6-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5184789.png)

